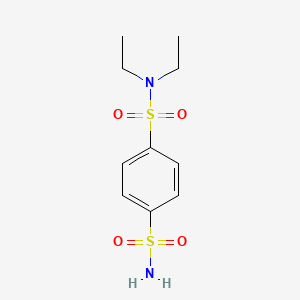
5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonamide is a chemical compound with the molecular formula C11H14ClNO3S It is known for its unique structure, which includes a chloro-substituted benzene ring, a cyclopropylethoxy group, and a sulfonamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the chlorination of 2-(2-cyclopropylethoxy)benzene to introduce the chloro group at the 5-position. This is followed by the sulfonation of the benzene ring to form the sulfonyl chloride intermediate. Finally, the sulfonyl chloride is reacted with ammonia or an amine to yield the sulfonamide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, altering its oxidation state.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Sulfonic acids or sulfonates.
Reduction: Amines or other reduced forms of the sulfonamide.
Aplicaciones Científicas De Investigación
5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonyl chloride: A related compound with a sulfonyl chloride group instead of a sulfonamide.
2-(2-Cyclopropylethoxy)benzene-1-sulfonamide: Lacks the chloro substituent.
5-Chloro-2-ethoxybenzene-1-sulfonamide: Has an ethoxy group instead of a cyclopropylethoxy group.
Uniqueness
5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chloro group enhances its electrophilicity, while the cyclopropylethoxy group provides steric hindrance, influencing its interactions with other molecules .
Propiedades
Fórmula molecular |
C11H14ClNO3S |
|---|---|
Peso molecular |
275.75 g/mol |
Nombre IUPAC |
5-chloro-2-(2-cyclopropylethoxy)benzenesulfonamide |
InChI |
InChI=1S/C11H14ClNO3S/c12-9-3-4-10(11(7-9)17(13,14)15)16-6-5-8-1-2-8/h3-4,7-8H,1-2,5-6H2,(H2,13,14,15) |
Clave InChI |
NDKRSZAHFIVBQF-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CCOC2=C(C=C(C=C2)Cl)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2s)-2-[(3-Chlorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B13513539.png)
![5-[(4-ethylpiperazin-1-yl)methyl]-N-(5-iodo-1,3-thiazol-2-yl)pyridin-2-amine](/img/structure/B13513542.png)


![methyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13513552.png)

![3-{[(Benzyloxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid](/img/structure/B13513568.png)

